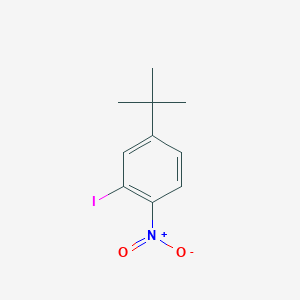
4-(Tert-butyl)-2-iodo-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C10H12INO2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-iodo-1-nitrobenzene typically involves the nitration of 4-(Tert-butyl)-2-iodotoluene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(Tert-butyl)-2-methoxy-1-nitrobenzene when using sodium methoxide.
Reduction: 4-(Tert-butyl)-2-iodo-1-aminobenzene is formed upon reduction of the nitro group.
Oxidation: Oxidation of the tert-butyl group can yield 4-(Tert-butyl)-2-iodo-1-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to cytotoxic effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)-2-iodotoluene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Tert-butyl)-2-nitrotoluene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
4-(Tert-butyl)-2-iodo-1-aminobenzene: The reduced form of 4-(Tert-butyl)-2-iodo-1-nitrobenzene, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C10H12INO2 |
|---|---|
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
4-tert-butyl-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |
Clave InChI |
OZXXNJXAGKBWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


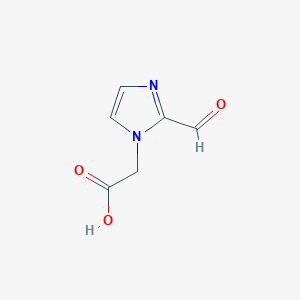
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
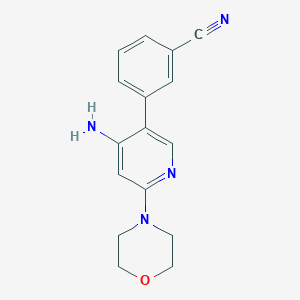
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
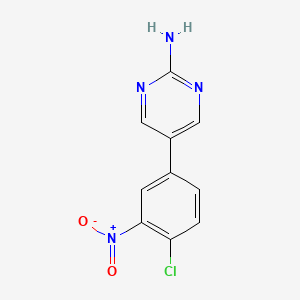
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)


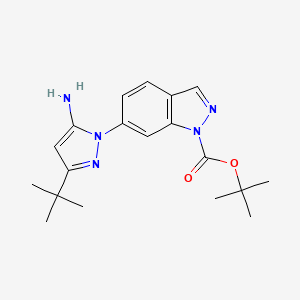
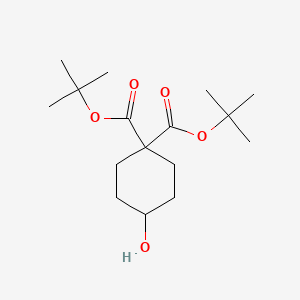
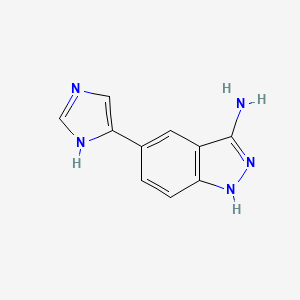
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
